molecular formula C8H11ClN2OS B15128358 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine

4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine

Cat. No.: B15128358
M. Wt: 218.70 g/mol
InChI Key: IHWQIJGNYOXAPB-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine is an organic compound with the molecular formula C₈H₁₁ClN₂OS and a molecular weight of 218.71 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro, methoxy, and propylsulfanyl group attached to the pyrimidine ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine typically involves the reaction of 4,6-dichloro-5-methoxypyrimidine with propyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the propylsulfanyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and bases like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives with modified functional groups.

Scientific Research Applications

4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-5-methoxypyrimidine: A precursor in the synthesis of 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine.

    4-Chloro-5-methoxy-6-(methylsulfanyl)pyrimidine: A similar compound with a methylsulfanyl group instead of a propylsulfanyl group.

    4-Chloro-5-methoxy-6-(ethylsulfanyl)pyrimidine: A similar compound with an ethylsulfanyl group instead of a propylsulfanyl group.

Uniqueness

This compound is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H11ClN2OS

Molecular Weight

218.70 g/mol

IUPAC Name

4-chloro-5-methoxy-6-propylsulfanylpyrimidine

InChI

InChI=1S/C8H11ClN2OS/c1-3-4-13-8-6(12-2)7(9)10-5-11-8/h5H,3-4H2,1-2H3

InChI Key

IHWQIJGNYOXAPB-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C(=NC=N1)Cl)OC

Origin of Product

United States

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